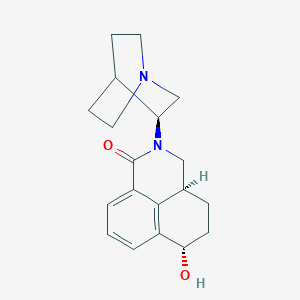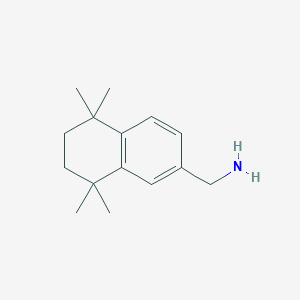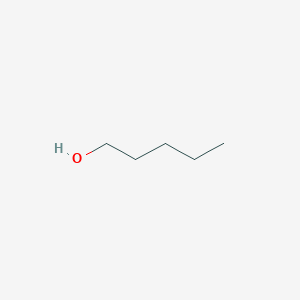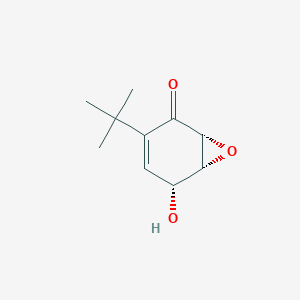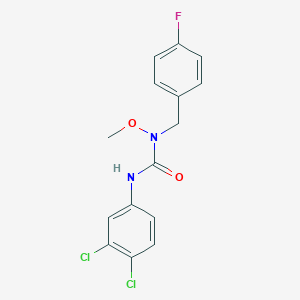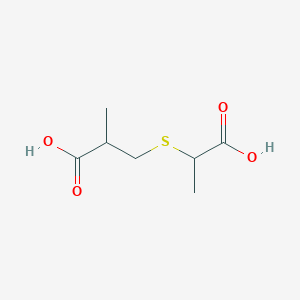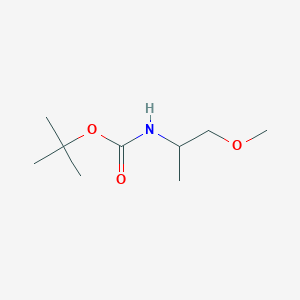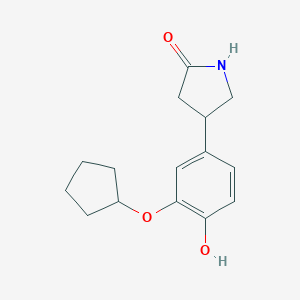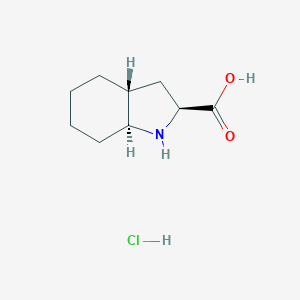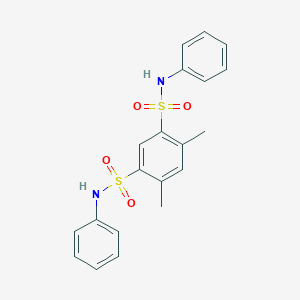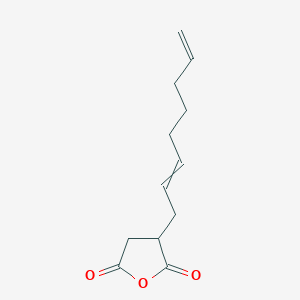
3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,7-Octadien-1-yl)succinic anhydride, also known as 4,9-decadiene-1,2-dicarboxylic anhydride, is a chemical compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol . It appears as a clear, very pale yellow liquid with a specific gravity of 1.05 at 20°C . This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2,7-Octadien-1-yl)succinic anhydride can be synthesized through the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclic anhydride. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of (2,7-Octadien-1-yl)succinic anhydride involves the use of large-scale reactors where the Diels-Alder reaction is carried out under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: (2,7-Octadien-1-yl)succinic anhydride can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding diol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding diols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,7-Octadien-1-yl)succinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic compounds through Diels-Alder reactions.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties
Wirkmechanismus
The mechanism of action of (2,7-Octadien-1-yl)succinic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various molecules, facilitating its use in chemical synthesis and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Maleic Anhydride: Similar in structure but lacks the octadienyl group, making it less reactive in certain Diels-Alder reactions.
Phthalic Anhydride: Contains a benzene ring, which imparts different reactivity and applications compared to (2,7-Octadien-1-yl)succinic anhydride.
Succinic Anhydride: Lacks the octadienyl group, making it less versatile in forming complex cyclic structures.
Uniqueness: (2,7-Octadien-1-yl)succinic anhydride is unique due to its octadienyl group, which enhances its reactivity in Diels-Alder reactions and allows for the formation of more complex cyclic structures. This makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
3-octa-2,7-dienyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h2,6-7,10H,1,3-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQJMUYUKAKNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=CCC1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339442 |
Source


|
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142826-45-7 |
Source


|
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


